molecular formula C19H17FN4O B6622767 (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone

Cat. No.: B6622767
M. Wt: 336.4 g/mol
InChI Key: WMQJKOGCJBWKDF-UHFFFAOYSA-N
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Description

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-22-9-10-23(16-8-7-14(20)11-17(16)22)19(25)18-12-21-13-24(18)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJKOGCJBWKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the fluoro and methyl groups. The imidazole ring is then synthesized separately and coupled with the quinoxaline derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structure and reactivity may enable the design of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer chemistry, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as 2,3-dihydroquinoxaline, share some chemical properties and reactivity.

    Imidazole Derivatives: Compounds like 4-phenylimidazole have similar imidazole rings and can undergo similar chemical reactions.

Uniqueness

What sets (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone apart is the combination of the quinoxaline and imidazole rings, along with the specific substituents (fluoro and methyl groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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